TAS-108 (CAS 229634-98-4), also known as SR16234, is a novel steroidal antiestrogen and selective estrogen receptor modulator (SERM). It is distinguished by its high binding affinity to estrogen receptors, acting as a pure antagonist at ER-alpha and a partial agonist at ER-beta. For procurement and material selection, TAS-108 offers a critical advantage over traditional selective estrogen downregulators (SERDs) by being orally bioavailable, while simultaneously lacking the adverse endometrial agonism associated with first-generation SERMs[1]. This dual profile makes it a highly valuable precursor and benchmark compound for advanced endocrine therapy research and tamoxifen-resistant in vivo modeling [2].
Substituting TAS-108 with generic tamoxifen or fulvestrant fundamentally compromises experimental integrity in specific advanced models. Tamoxifen acts as a partial agonist in uterine tissue, which confounds preclinical safety assays by inducing endometrial proliferation, and it actively stimulates transcription in tamoxifen-resistant ER mutants (e.g., D351Y) [1]. Conversely, while fulvestrant is a pure antiestrogen, its severe lack of oral bioavailability necessitates complex intramuscular depot formulations, which introduces high pharmacokinetic variability and often fails to achieve complete ER inhibition in vivo [2]. TAS-108 circumvents both failure modes by providing oral processability alongside pure ER-alpha antagonism, making it non-interchangeable for oral dosing regimens in resistant xenograft models [3].
For laboratory procurement, formulation and dosing route are critical selection factors. Unlike fulvestrant, which requires complex lipid-based intramuscular depot formulations due to poor oral bioavailability, TAS-108 is readily processable for oral administration. In pharmacokinetic studies, orally administered TAS-108 demonstrated linear absorption (Cmax up to 7.61 ng/mL) and achieved higher concentrations in tumor tissue than in plasma [1]. This eliminates the handling and delivery bottlenecks associated with injectable SERDs [2].
| Evidence Dimension | Route of administration and tumor accumulation |
| Target Compound Data | TAS-108: Orally active, tumor concentration > plasma concentration |
| Comparator Or Baseline | Fulvestrant: Poor oral bioavailability, requires IM injection |
| Quantified Difference | Enables oral dosing with direct tumor accumulation, bypassing IM delivery barriers |
| Conditions | In vivo pharmacokinetic models / Phase I oral dosing |
Allows researchers to utilize oral dosing regimens in xenograft models without the formulation challenges and pharmacokinetic variability of intramuscular SERDs.
When selecting a baseline compound for tamoxifen-resistant models, generic SERMs are structurally incompatible. In assays utilizing the D351Y estrogen receptor mutant, tamoxifen and raloxifene act as agonists, actively stimulating transcription. TAS-108, however, maintains full antagonistic activity, recruiting co-repressors without AF-1 activation [1]. This makes TAS-108 a mandatory procurement choice for validating tamoxifen-resistant in vitro screening platforms [2].
| Evidence Dimension | Transcriptional activity on D351Y ER mutant |
| Target Compound Data | TAS-108: Acts as a full antagonist (suppresses transcription) |
| Comparator Or Baseline | Tamoxifen / Raloxifene: Act as agonists (stimulate transcription) |
| Quantified Difference | Complete reversal of transcriptional activation in resistant mutant models |
| Conditions | In vitro transactivation assays using D351Y mutant ER |
Provides a reliable positive control and active agent for screening assays targeting acquired tamoxifen resistance.
A significant confounding factor in preclinical SERM studies is off-target uterine stimulation. Tamoxifen exhibits partial agonist activity on the endometrium, leading to increased uterine weight and complicating toxicological readouts. TAS-108 functions as a pure ER-alpha antagonist in these tissues, demonstrating zero pathological proliferation in the endometrium in animal models[1]. This clean toxicological profile ensures higher reproducibility in breast-specific in vivo assays.
| Evidence Dimension | Uterotrophic activity (endometrial proliferation) |
| Target Compound Data | TAS-108: No effect on endometrium (pure antagonist) |
| Comparator Or Baseline | Tamoxifen: Significant partial agonist activity (increases uterine weight) |
| Quantified Difference | Elimination of off-target uterine proliferation |
| Conditions | In vivo preclinical endometrial tissue models |
Crucial for toxicological and efficacy studies where isolation of breast-specific anti-tumor effects from uterine stimulation is required.
For researchers investigating decoupled ER pathways, TAS-108 provides a highly specific dual-action mechanism. While acting as a pure antagonist at ER-alpha, it recruits the coactivator transcriptional intermediary factor 2 to ER-beta, functioning as a partial agonist [1]. This specific ER-beta interaction prevents the bone density loss typically induced by standard pure antiestrogens and aromatase inhibitors, making it an ideal benchmark for tissue-selective modulator development [2].
| Evidence Dimension | ER-beta coactivator recruitment |
| Target Compound Data | TAS-108: Recruits coactivator to ER-beta (partial agonist) |
| Comparator Or Baseline | Standard SERDs/AIs: Lack ER-beta specific agonism (induce bone loss) |
| Quantified Difference | Maintains bone mineral density while fully antagonizing ER-alpha |
| Conditions | In vitro coactivator recruitment assays and in vivo bone density models |
Enables researchers to study decoupled ER-alpha and ER-beta pathways and develop next-generation tissue-selective modulators.
Because TAS-108 achieves high tumor-to-plasma concentration ratios via oral administration, it is the preferred choice for in vivo xenograft studies where researchers wish to avoid the pharmacokinetic variability and formulation difficulties associated with intramuscular injections of fulvestrant [1].
TAS-108 is an essential benchmark compound for in vitro transactivation assays utilizing the D351Y mutant ER. Since tamoxifen acts as an agonist in this system, TAS-108 provides a reliable full antagonist control to validate new compounds targeting acquired resistance pathways [2].
Due to its unique profile as an ER-alpha antagonist and ER-beta partial agonist, TAS-108 serves as a critical structural and functional reference material for medicinal chemistry programs aiming to design antiestrogens that spare bone mineral density without stimulating the endometrium [3].